4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core fused with a piperidine ring, makes it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the triazolopyrazine core through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The reaction conditions often include the use of catalysts, such as palladium on carbon (Pd/C), and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the benzylation of the piperidine nitrogen to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) and palladium catalysts can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃) in DMF or DCM.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: Similar core structure but lacks the piperidine ring.
4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine: Contains a morpholine ring instead of a piperidine ring.
3-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine: Similar structure but with different substitution patterns.
Uniqueness
4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is unique due to its specific combination of the triazolopyrazine core and the piperidine ring. This combination enhances its biological activity and selectivity, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H21N5/c1-14-20-21-18-17(19-9-12-23(14)18)22-10-7-16(8-11-22)13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3 |
InChI Key |
LRLFFBZEYYVVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.